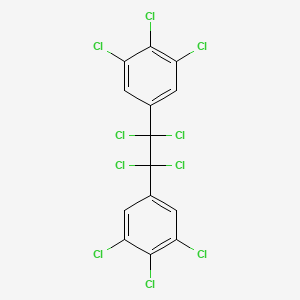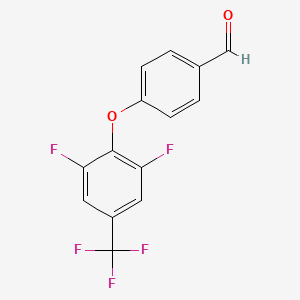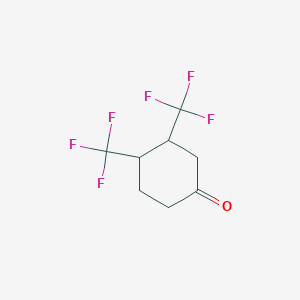
3,4-Bis(trifluoromethyl)cyclohexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Bis(trifluoromethyl)cyclohexanone, also known as BTFCH, is a cyclic ketone with two trifluoromethyl groups attached to the cyclohexanone ring. It is a colorless liquid with a sweet, fruity odor and a boiling point of 57.6 °C. BTFCH has a wide range of applications in organic synthesis and is used as a building block in the synthesis of various compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Applications De Recherche Scientifique
3,4-Bis(trifluoromethyl)cyclohexanone has been used in various scientific research applications, including synthesis of pharmaceuticals and agrochemicals, as well as in the development of new materials. It has been used in the synthesis of various compounds, such as polymers and other organic molecules. It has also been used in the development of catalysts for various reactions.
Mécanisme D'action
3,4-Bis(trifluoromethyl)cyclohexanone is an electrophilic reagent, meaning it is capable of forming covalent bonds with other molecules. This is due to its trifluoromethyl groups, which are electron-withdrawing and increase the electrophilicity of the molecule. When 3,4-Bis(trifluoromethyl)cyclohexanone reacts with other molecules, the trifluoromethyl groups are able to form covalent bonds with the electron-rich atoms of the other molecule.
Biochemical and Physiological Effects
3,4-Bis(trifluoromethyl)cyclohexanone is not known to have any significant biochemical or physiological effects. It is not known to be toxic or to have any other adverse health effects.
Avantages Et Limitations Des Expériences En Laboratoire
3,4-Bis(trifluoromethyl)cyclohexanone is a useful reagent for laboratory experiments due to its low cost and high reactivity. It is also relatively easy to handle and store, and is not known to be toxic. However, it is important to note that 3,4-Bis(trifluoromethyl)cyclohexanone is a highly reactive compound and should be handled with care.
Orientations Futures
3,4-Bis(trifluoromethyl)cyclohexanone has a wide range of potential applications in organic synthesis and the development of new materials. It could be used in the synthesis of new pharmaceuticals and agrochemicals, as well as in the development of catalysts for various reactions. It could also be used in the synthesis of polymers and other organic molecules. Additionally, further research could be conducted to investigate the potential biochemical and physiological effects of 3,4-Bis(trifluoromethyl)cyclohexanone.
Méthodes De Synthèse
3,4-Bis(trifluoromethyl)cyclohexanone can be synthesized from the reaction of trifluoromethyl iodide and cyclohexanone in the presence of potassium carbonate. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and is typically performed at room temperature. The reaction produces a mixture of the desired product and other by-products, which can be separated by distillation.
Propriétés
IUPAC Name |
3,4-bis(trifluoromethyl)cyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F6O/c9-7(10,11)5-2-1-4(15)3-6(5)8(12,13)14/h5-6H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVILGPMZHKONJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC(C1C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Bis(trifluoromethyl)cyclohexanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



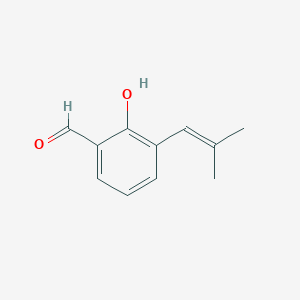



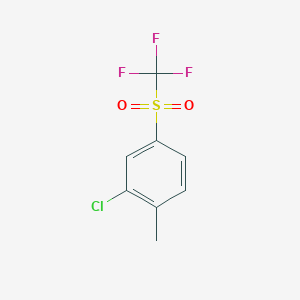

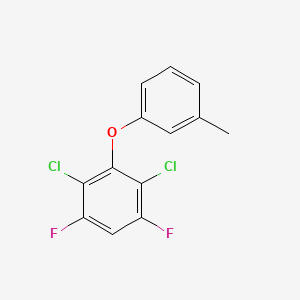
![2-[(1,1,2,3,3,3-Hexafluoropropyl)thio]benzaldehyde](/img/structure/B6311082.png)
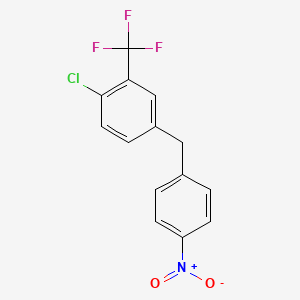
![4-[3,'5'-Bis(trifluoromethyl)phenoxy]phthalonitrile](/img/structure/B6311092.png)
